2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole
Description
Properties
IUPAC Name |
2-methyl-1-[(4-methyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-10-7-11-5-3-4-6-12(11)17(10)8-13-15-14-9-16(13)2/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZBLQAPQJHVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole typically involves the formation of the triazole ring followed by its attachment to the indole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction . The reaction conditions may vary, but they generally require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The indole and triazole rings undergo oxidation under controlled conditions:
-
Indole Oxidation : Chromium trioxide or oxygen selectively oxidizes the indole’s C2–C3 bond to form hydroxylated derivatives or ketones .
-
Triazole Oxidation : The 4-methyl group on the triazole is susceptible to oxidation, yielding carboxylic acid derivatives under strong oxidizing agents like KMnO₄ .
Table 1: Oxidation Reactions and Products
Reduction Reactions
Hydrogenation or catalytic reduction modifies unsaturated bonds:
-
Indole Reduction : Palladium-catalyzed hydrogenation saturates the indole’s 2,3-dihydro ring to form tetrahydroindole derivatives .
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Triazole Stability : The triazole ring remains intact under standard hydrogenation conditions due to its aromatic stability .
Table 2: Reduction Reactions and Outcomes
| Substrate Position | Reagent | Product | Selectivity | Source |
|---|---|---|---|---|
| Indole C2–C3 | H₂ (Pd/C), EtOH | Tetrahydroindole | High | |
| Triazole C=N | NaBH₄, MeOH | No reaction observed | – |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites:
-
Indole C3 Electrophilic Substitution : Bromination or nitration introduces halides or nitro groups at the indole’s C3 position .
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Triazole N1 Alkylation : Propargyl bromide or alkyl halides substitute the triazole’s N-methyl group under basic conditions .
Table 3: Substitution Reactions and Parameters
Cycloaddition and Hybridization
The triazole’s methyl group participates in click chemistry:
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Huisgen 1,3-Dipolar Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,2,3-triazole hybrids, enhancing bioactivity .
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Schiff Base Formation : Condensation with aromatic aldehydes generates imine-linked conjugates for antimicrobial applications .
Table 4: Cycloaddition Reactions
| Reactant | Catalyst | Product | Application | Source |
|---|---|---|---|---|
| Benzyl azide | CuSO₄, sodium ascorbate | Triazole-indole conjugate | Anticancer agent | |
| 4-Nitrobenzaldehyde | AcOH, reflux | Schiff base derivative | Antimicrobial |
Mechanistic Insights
-
Triazole-Aromatic Interactions : The triazole’s electron-deficient nature directs electrophiles to the indole’s C3 position .
-
Steric Effects : The 4-methyl group on the triazole hinders substitution at N4, favoring reactivity at N1 .
Industrial and Biological Implications
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Research has shown that compounds with triazole rings exhibit significant antibacterial and antifungal activities. For instance, studies have indicated that similar triazole compounds demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of a methyl group at the 4-position of the triazole ring can enhance these properties by improving lipophilicity and bioavailability.
Anticancer Properties
Compounds containing triazole moieties have been investigated for their potential anticancer effects. The structural similarity of triazoles to imidazole allows them to interact with biological targets involved in cancer proliferation. For example, derivatives of 1,2,4-triazoles have shown promising results in inhibiting cancer cell lines such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells) . The specific compound under discussion may exhibit similar effects due to its structural characteristics.
Fungicides
Triazoles are widely used in agriculture as fungicides due to their effectiveness against a range of fungal pathogens. The compound's structure suggests potential applications in crop protection, particularly against diseases caused by fungi such as Fusarium and Botrytis spp. The introduction of the indole moiety may enhance its fungicidal properties through improved binding to fungal enzymes .
Polymer Chemistry
The unique chemical structure of 2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole can be utilized in the synthesis of advanced materials. Its ability to form stable complexes with metals can be exploited in creating new polymeric materials with enhanced thermal and mechanical properties. Research into the synthesis of polymer composites incorporating triazole derivatives has shown improved resistance to thermal degradation .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Abdel-Wahab et al., 2023 | Synthesized various triazole derivatives with confirmed antimicrobial activity | Potential use as antibacterial agents |
| PMC Article on Amide Bond Bioisosteres | Demonstrated that triazole-containing compounds exhibit lower IC50 values in cancer cell lines | Anticancer drug development |
| Frontiers Review on Triazoles | Summarized synthetic methods for triazoles with applications in agriculture | Development of fungicides |
Mechanism of Action
The mechanism of action of 2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The triazole moiety can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The indole ring can also participate in interactions with proteins and nucleic acids, further contributing to its biological activity .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
4-Ethyl-5-[(4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Methyl-4H-1,2,4-Triazole-3(2H)-Thione
- Structure : Contains two triazole rings, one substituted with a sulfanyl group and the other with an ethyl group.
- Key Difference : The sulfanyl (-S-) linker contrasts with the methylene (-CH2-) bridge in the target compound. This substitution may influence solubility and conformational flexibility, as evidenced by its conformational polymorphism in crystallographic studies .
- Synthesis: Not explicitly detailed, but crystallographic refinement used SHELX tools, indicating robust structural validation methods .
3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-Triazol-1-yl)Ethyl)-1H-Indole (Compound 10a)
- Structure : Indole linked to a 1,2,3-triazole via an ethyl group, with a 4-methoxyphenyl substituent.
- Key Difference : The triazole regiochemistry (1,2,3-triazole vs. 1,2,4-triazole) and the presence of a methoxyphenyl group differentiate it from the target compound.
4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-Isoxazolyl]Ethoxy]-4-Methyl-4H-1,2,4-Triazol-3-yl]Pyridine
- Structure : Combines triazole, isoxazole, and pyridine rings.
- Pharmaceutical Relevance : Forms hydrochloride or sulfate salts for stress treatment, highlighting the importance of salt formation in optimizing bioavailability for triazole-containing drugs .
3-[(2-Amino-4-Oxo-Thiazol-5-ylidene)Methyl]-1H-Indole-2-Carboxylic Acid
- Structure : Indole fused with a thiazole ring via a methylene bridge.
- Key Difference : Replacement of triazole with thiazole alters electronic properties and hydrogen-bonding motifs, which could affect biological activity (e.g., antioxidant vs. antimicrobial effects) .
Comparative Analysis Table
| Compound Name | Core Structure | Key Substituents/Linkers | Synthesis Method | Yield/Applications |
|---|---|---|---|---|
| Target Compound | Indole + 1,2,4-triazole | -CH2- linker, 4-methyl group on triazole | Not specified | Potential pharmacological applications |
| 4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl-4H-1,2,4-triazole-3(2H)-thione | Dual triazole | -S- linker, ethyl group | SHELX-refined crystallization | Conformational polymorphism studies |
| 3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole | Indole + 1,2,3-triazole | Ethyl linker, 4-methoxyphenyl | Click chemistry (CuI) | 30% yield; antioxidant for ischemia |
| 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine | Triazole + isoxazole + pyridine | Ethoxy linker, chlorophenyl | Salt formation (HCl, H2SO4) | Stress treatment |
| 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid | Indole + thiazole | Methylene bridge, carboxylic acid | Acetic acid reflux | Antimicrobial/antioxidant potential |
Research Findings and Implications
- Pharmacological Potential: Triazole-indole hybrids (e.g., compound 10a) exhibit antioxidant activity in ischemia models, suggesting similar applications for the target compound .
- Salt Formation : Analogous triazole derivatives (e.g., hydrochloride salts) demonstrate enhanced pharmaceutical utility, a strategy that could be applied to the target compound .
- Synthetic Challenges : Low yields in click chemistry (30% for compound 10a) highlight the need for optimization in triazole-indole synthesis .
Biological Activity
The compound 2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole is a novel derivative of the indole and triazole classes, which are known for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylindole with a suitable triazole precursor. The general synthetic route includes:
- Formation of Triazole : The 4-methyl-4H-1,2,4-triazole is synthesized through standard procedures involving hydrazine derivatives and carbonyl compounds.
- Coupling Reaction : The synthesized triazole is then reacted with 2-methylindole under acidic or basic conditions to yield the target compound.
Antimicrobial Properties
Research has shown that triazole derivatives exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : In vitro studies indicate that compounds with a triazole moiety can inhibit the growth of various bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 5 to 20 µg/mL, demonstrating comparable efficacy to established antibiotics like ceftriaxone and amoxicillin .
Antifungal Activity
The triazole group is particularly noted for its antifungal properties. Compounds similar to our target have been shown to be effective against fungi such as Candida albicans and Aspergillus species. The mechanism typically involves inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For example:
- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., A431 and Jurkat) revealed that certain derivatives exhibit IC50 values lower than those of reference drugs like doxorubicin . These compounds may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression.
Case Study 1: Antibacterial Screening
A study conducted by Gadegoni et al. (2013) evaluated a series of triazole derivatives against E. coli and S. aureus. The results showed that derivatives with specific substitutions on the triazole ring displayed enhanced antibacterial activity, with MIC values as low as 3.12 µg/mL for the most active compound .
Case Study 2: Antifungal Efficacy
In a comparative study on antifungal agents, derivatives similar to our target compound were tested against Candida species. Results indicated potent antifungal activity with low MIC values, suggesting potential application in treating fungal infections resistant to conventional therapies .
Summary of Biological Activities
Q & A
Q. Basic
- NMR Spectroscopy : Use - and -NMR to confirm the indole’s aromatic protons (δ 6.5–7.5 ppm) and the triazole’s methyl group (δ 2.5–3.0 ppm). The dihydroindole’s CH₂ groups appear as multiplet signals near δ 3.0–4.0 ppm .
- IR Spectroscopy : Identify N-H stretches (3200–3400 cm⁻¹) for the indole and triazole rings, and C-N/C-S vibrations (1150–1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z ~285) and fragmentation patterns .
What crystallographic strategies resolve ambiguities in its solid-state structure?
Q. Advanced
- Data Collection : Use high-resolution single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) to achieve a resolution < 0.8 Å.
- Refinement with SHELXL : Implement twin refinement for overlapping peaks and anisotropic displacement parameters for heavy atoms. Use the
TWINandBASFcommands to model twinning, especially if pseudo-merohedral twinning is observed . - Validation : Cross-check with the Crystallography Open Database (COD) and compute R-factors (e.g., R₁ < 5%) to ensure accuracy .
How can researchers assess its pharmacological potential while addressing contradictory bioactivity data?
Q. Advanced
- In Vitro Assays : Screen against target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or SPR. For example, triazole-indole hybrids often show IC₅₀ values in the µM range for anticancer targets .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with binding pockets (e.g., ATP-binding sites). Pay attention to the triazole’s sulfur atom, which may form hydrogen bonds with Lys or Arg residues .
- Data Reconciliation : Address discrepancies (e.g., varying IC₅₀ across studies) by standardizing assay conditions (pH, temperature) and validating via orthogonal methods like isothermal titration calorimetry (ITC) .
What strategies optimize structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Analog Design : Systematically modify substituents on the triazole (e.g., replacing methyl with ethyl) and indole (e.g., halogenation at C-5) to probe electronic and steric effects.
- QSAR Modeling : Use Gaussian or COSMO-RS to calculate logP and polar surface area, correlating with bioavailability data. For instance, increasing lipophilicity (logP > 3) may enhance membrane permeability but reduce solubility .
- In Vivo Validation : Conduct pharmacokinetic studies in rodent models to assess oral bioavailability and metabolic stability. Monitor metabolites via LC-MS/MS to identify oxidation or glucuronidation pathways .
How to address challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Flow Chemistry : Optimize exothermic reactions (e.g., cyclizations) using microreactors to improve yield and safety.
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in nucleophilic substitutions .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and minimize impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
